2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Radiosynthesis Applications
A study focused on a related compound, DPA-714, which is a selective ligand of the translocator protein (18 kDa) and is used in positron emission tomography (PET). This compound and its derivatives, including those similar to the chemical structure , are used for in vivo imaging in neurology and oncology research (Dollé et al., 2008).
Antimicrobial Activity
Another study synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which are structurally related to the chemical . These compounds demonstrated potent antimicrobial activity against various bacterial and fungal strains, showcasing their potential in antimicrobial research (Kerru et al., 2019).
Anticancer Activity
A study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed significant anticancer activity against a range of cancer cell lines. This suggests the potential use of compounds with similar structures in developing new anticancer agents (Al-Sanea et al., 2020).
Synthesis of Fused Derivatives with Antimicrobial Activities
A study synthesized derivatives of thiazol-4-one, which included the reaction with compounds structurally similar to the chemical . These derivatives displayed antimicrobial activities, highlighting their potential in antimicrobial drug development (Wardkhan et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of ezh2 , which could potentially lead to changes in gene expression .
Biochemical Pathways
Inhibition of ezh2 can affect histone methylation and subsequently gene expression .
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-2-36-22-13-11-21(12-14-22)33-27(35)26-25(23(16-30-26)18-7-4-3-5-8-18)32-28(33)37-17-24(34)31-20-10-6-9-19(29)15-20/h3-16,30H,2,17H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMQKLSWMKVTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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